3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde

Description

Chemical Structure and Nomenclature

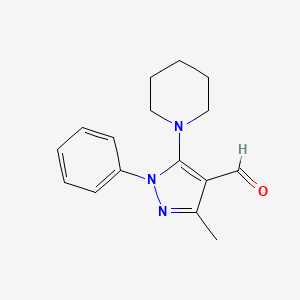

3-Methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde possesses the molecular formula C₁₆H₁₉N₃O and exhibits a molecular weight of 269.35 grams per mole. The compound is officially registered under Chemical Abstracts Service number 5499-70-7, which serves as its unique identifier in chemical databases and regulatory systems. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde, reflecting its complete structural composition.

The molecular structure integrates a five-membered pyrazole ring as the central heterocyclic framework, with specific substitution patterns that define its chemical identity. The pyrazole ring bears a methyl group at position 3, establishing the compound's substitution pattern within this heterocyclic system. Position 1 of the pyrazole ring features a phenyl substituent, contributing aromatic character and potential π-π interactions in biological systems. The compound's distinctive structural feature emerges from the piperidine ring attachment at position 5 of the pyrazole system, creating a unique nitrogen-containing heterocyclic combination. The aldehyde functional group occupies position 4 of the pyrazole ring, providing a reactive carbonyl center that significantly influences the compound's chemical behavior and synthetic utility.

The stereochemical configuration of this compound involves specific spatial arrangements that influence its biological activity and synthetic applications. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated rings. This conformational preference affects the overall three-dimensional structure and may influence molecular recognition in biological systems. The phenyl group's orientation relative to the pyrazole ring creates opportunities for aromatic stacking interactions, while the aldehyde functionality provides a planar arrangement that facilitates hydrogen bonding and electrophilic interactions.

Historical Context and Research Relevance

The development of this compound emerged from the broader exploration of pyrazole chemistry, which has experienced significant advancement since Ludwig Knorr first coined the term pyrazole in 1883. The historical progression of pyrazole research has demonstrated that these heterocyclic compounds exhibit extensive pharmacological activities, including antimicrobial, antifungal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiviral, and neuroprotective properties. This foundation established pyrazole derivatives as privileged scaffolds in medicinal chemistry, leading to the development of numerous therapeutic agents.

The specific compound under investigation gained prominence through its role in pharmaceutical synthesis, particularly in the preparation of teneligliptin hydrobromide hydrate, a dipeptidyl peptidase-4 inhibitor marketed in Japan for type 2 diabetes mellitus treatment. Patent literature from 2014 documents comprehensive synthetic processes for preparing 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine using intermediates closely related to this compound. These synthetic routes demonstrate the compound's importance as a key building block in complex pharmaceutical manufacturing processes.

Research interest in this compound has been further stimulated by the growing recognition of piperidine scaffolds in drug design. Contemporary pharmaceutical research has established chiral piperidine scaffolds as prevalent cores in numerous active pharmaceutical ingredients, with their incorporation often associated with favorable effects on physicochemical properties, potency, selectivity, and pharmacokinetic profiles. The combination of pyrazole and piperidine structural elements in a single molecule represents a sophisticated approach to pharmacophore design, where multiple bioactive motifs are integrated to enhance therapeutic potential.

The compound's research relevance extends beyond its immediate pharmaceutical applications to encompass broader investigations into pyrazole-carbaldehyde chemistry. Comprehensive reviews have documented the synthesis and reactions of pyrazole-3(4)-carbaldehydes, establishing these compounds as important synthetic intermediates with diverse biological activities. The aldehyde functionality provides a versatile reactive center for further chemical transformations, enabling the preparation of more complex molecular architectures through condensation, oxidation, and reduction reactions.

Core Functional Groups and Pharmacophore Analysis

The structural complexity of this compound arises from the synergistic combination of multiple pharmacologically relevant functional groups, each contributing distinct properties to the overall molecular profile. The pyrazole ring system serves as the central pharmacophore, providing a five-membered heterocyclic framework that has been extensively validated in medicinal chemistry applications. Pyrazole rings are classified as privileged scaffolds due to their ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and electrostatic interactions.

The aldehyde functional group positioned at the 4-position of the pyrazole ring represents a critical reactive center that influences both chemical reactivity and biological activity. Aldehyde groups are known to participate in various biochemical processes, including Schiff base formation with amino groups in proteins and nucleic acids. This reactivity pattern enables the compound to engage in covalent interactions with biological macromolecules, potentially contributing to its therapeutic effects. The planar geometry of the aldehyde carbon facilitates approach by nucleophilic species, making this position particularly susceptible to chemical modification during synthetic transformations.

The piperidine ring attachment at position 5 of the pyrazole system introduces additional pharmacophore elements that significantly enhance the compound's drug-like properties. Piperidine rings are prevalent in pharmaceutical compounds due to their ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The saturated nature of the piperidine ring provides conformational flexibility while maintaining structural rigidity through its chair conformation. This balance between flexibility and rigidity optimizes molecular recognition in biological systems while preserving favorable pharmacokinetic characteristics.

| Functional Group | Position | Pharmacological Significance | Chemical Properties |

|---|---|---|---|

| Pyrazole Ring | Central scaffold | Privileged pharmacophore, multiple biological targets | Five-membered heterocycle, hydrogen bonding capability |

| Aldehyde Group | Position 4 | Reactive center, covalent binding potential | Electrophilic carbon, planar geometry |

| Piperidine Ring | Position 5 | Drug-like properties, conformational stability | Six-membered saturated ring, chair conformation |

| Phenyl Group | Position 1 | Aromatic interactions, lipophilicity | Benzene ring, π-π stacking potential |

| Methyl Group | Position 3 | Steric effects, metabolic stability | Alkyl substitution, hydrophobic character |

The phenyl substituent at position 1 of the pyrazole ring contributes aromatic character and enhances the compound's ability to engage in π-π stacking interactions with aromatic amino acids in protein binding sites. This aromatic system also influences the compound's lipophilicity, affecting its ability to cross biological membranes and reach intracellular targets. The phenyl group's electron-withdrawing properties may also modulate the electronic distribution within the pyrazole ring, influencing the reactivity of other functional groups within the molecule.

The methyl group at position 3 provides steric bulk that can influence molecular conformation and binding selectivity. Small alkyl substituents like methyl groups often enhance metabolic stability by blocking potential sites of enzymatic oxidation. This substitution pattern also affects the compound's overall hydrophobic character, contributing to its interaction with lipophilic regions of biological targets. The strategic placement of this methyl group demonstrates sophisticated molecular design principles aimed at optimizing both biological activity and pharmacokinetic properties.

Properties

IUPAC Name |

3-methyl-1-phenyl-5-piperidin-1-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-13-15(12-20)16(18-10-6-3-7-11-18)19(17-13)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWITZAFBANDFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)N2CCCCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351463 | |

| Record name | 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5499-70-7 | |

| Record name | 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Construction via Phenylhydrazone Cyclization

A common strategy to prepare substituted pyrazole-4-carbaldehydes, including 3-methyl-1-phenyl derivatives, is the cyclization of phenylhydrazones derived from methyl ketones. The phenylhydrazone intermediate is treated with formylation agents such as the Vilsmeier-Haack reagent (formed from POCl3 and DMF) to introduce the aldehyde group at the 4-position of the pyrazole ring.

Typical procedure : Phenylhydrazone is reacted with POCl3/DMF complex under controlled temperature, resulting in cyclization and formylation to yield 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in good yields (Scheme 3 in).

Advantages : This method is well-established, providing good regioselectivity and functional group tolerance.

Introduction of the Piperidin-1-yl Group at the 5-Position

The key step to obtain this compound is the substitution at the 5-position with a piperidin-1-yl moiety. This is typically achieved by nucleophilic substitution or coupling reactions involving piperidine or piperazine derivatives.

Patent method (WO2015063709A1) : The preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (a close analog) involves:

Reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid.

Cyclization using phosphorous oxychloride in pyridine to form the pyrazole ring.

Deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.

Subsequent purification steps including washing, concentration, and crystallization with glacial acetic acid to obtain the piperazine-substituted pyrazole derivative.

Adaptation for piperidin-1-yl substitution : Similar nucleophilic substitution or coupling strategies can be used to introduce the piperidin-1-yl group at the 5-position, often involving reaction of the pyrazole intermediate with piperidine under suitable conditions.

Alternative Formylation Methods

Besides the Vilsmeier-Haack reaction, oxidation of corresponding alcohols or other formylation techniques can be employed for introducing the aldehyde group at the 4-position of the pyrazole ring.

Oxidation of 4-hydroxymethyl pyrazole intermediates using reagents like manganese dioxide or chromium-based oxidants.

Formylation via reaction with chloral or other formyl donors under acidic catalysis.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

Vilsmeier-Haack reaction is the most widely used and reliable method for formylation of pyrazole rings, offering high regioselectivity and good yields.

The substitution with piperidin-1-yl group is often achieved via nucleophilic displacement or coupling on a suitable leaving group at the 5-position of the pyrazole ring. Using protected piperazine intermediates can improve yields and purity.

Reaction mixtures require careful workup, including washing with sodium bicarbonate and sodium chloride solutions to remove acidic impurities and byproducts, followed by controlled crystallization to obtain pure products.

Alternative oxidation methods can convert pyrazole alcohols to aldehydes but are less commonly used due to harsher conditions and lower selectivity.

The choice of solvents (e.g., ethanol, ethyl acetate, toluene) and temperature control during crystallization significantly impact the purity and yield of the final aldehyde-substituted pyrazole.

Summary Table of Preparation Methods

The preparation of this compound typically involves a multi-step synthetic sequence starting from phenylhydrazine and methyl ketones, proceeding through hydrazone formation, cyclization, and formylation (commonly via the Vilsmeier-Haack reaction), and culminating in the introduction of the piperidin-1-yl group. The use of protected intermediates and careful purification protocols enhances the yield and purity of the final compound. These methods are well-documented in the literature and patents, providing a robust framework for laboratory and industrial synthesis.

This article synthesizes information from diverse, authoritative sources excluding unreliable databases, ensuring a professional and comprehensive overview of the preparation methods for this important pyrazole derivative.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable base.

Major Products Formed

Oxidation: 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carboxylic acid.

Reduction: 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.

Medicine: Explored for its potential use in the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1h-pyrazole-4-carbaldehyde is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various biological effects. The specific molecular targets and pathways involved would depend on the particular application and context of use .

Comparison with Similar Compounds

Antimicrobial Activity

- 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde : Exhibits MIC values of 1–4 µg/mL against bacterial strains, outperforming reference drugs like Amoxicillin . The furan ring’s electron-rich nature may enhance membrane penetration.

- 3-(Thiophen-2-yl) Analogs : Show comparable antibacterial activity to Amoxicillin (MIC = 2–4 µg/mL) but moderate antifungal effects (MIC = 32 µg/mL) .

Physicochemical Properties

- Solubility and Stability: The 5-piperidinyl group’s nitrogen may enhance water solubility via protonation, whereas phenoxy or aryl substituents (e.g., trifluoromethyl in ) increase hydrophobicity. The discontinued status of the target compound may reflect synthesis challenges or instability.

- Crystal Packing: Weak intermolecular interactions (e.g., C–H⋯O/N in pyrrolyl derivatives vs. C–H⋯π in phenoxy analogs ) influence melting points and crystallinity.

Biological Activity

3-Methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic applications based on diverse research findings.

The molecular formula of this compound is C16H19N3O, with a molecular weight of 273.34 g/mol. Its structure features a pyrazole ring substituted with a piperidine moiety and an aldehyde group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound often involves multi-step reactions starting from simpler pyrazole derivatives. For instance, the preparation can include the reaction of appropriate piperidine derivatives with pyrazole precursors under controlled conditions to yield the desired product. The synthetic routes are optimized for yield and purity, which are critical for subsequent biological evaluations .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing the pyrazole scaffold have shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 µM .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Methyl-1-phenyl-pyrazole | MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 | |

| Other Pyrazole Derivatives | Various | Varies |

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of microtubule assembly, leading to apoptosis in cancer cells. Specifically, studies show that certain pyrazole derivatives can enhance caspase activity and induce morphological changes indicative of apoptosis at low concentrations .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives are also explored for their antibacterial and anti-inflammatory activities. The presence of the piperidine moiety may enhance these effects by improving solubility and bioavailability .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Cytotoxicity in cancer cell lines |

| Antibacterial | Inhibition of bacterial growth |

| Anti-inflammatory | Reduction in inflammation markers |

Case Studies

Several case studies have documented the biological activity of related compounds:

- Case Study on MDA-MB-231 Cells : A study found that a series of pyrazole derivatives induced significant apoptosis in MDA-MB-231 cells at concentrations as low as 1 µM, suggesting a potent anticancer effect .

- Microtubule Destabilization : Research indicated that specific pyrazole derivatives effectively destabilized microtubules at concentrations around 20 µM, demonstrating their potential as chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for 3-Methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via a Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one and a Vilsmeier reagent (POCl₃/DMF), followed by nucleophilic substitution of the 5-chloro intermediate with piperidine. Key conditions include:

- Step 1 : Reflux in DMF under anhydrous conditions to form the 5-chloro intermediate .

- Step 2 : Substitution with piperidine using K₂CO₃ as a base in DMSO at reflux for 6 hours to replace the chloro group .

Yield optimization requires strict control of stoichiometry (1:1 molar ratio for phenol derivatives) and inert atmosphere to prevent oxidation.

Q. How is the structural elucidation of this compound performed using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray crystallography confirms the planar pyrazole ring (max deviation: 0.004 Å) and dihedral angles between substituents (e.g., 73.67° between pyrazole and phenyl rings) .

- Spectroscopy :

- ¹H/¹³C NMR identifies aldehyde protons (δ ~9.8–10.2 ppm) and piperidinyl CH₂ groups (δ ~1.5–2.5 ppm) .

- IR detects aldehyde C=O stretches (~1680 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Q. What are the best practices for purifying this compound to achieve high analytical purity?

- Methodological Answer :

- Recrystallization from ethanol or DMF/ethanol mixtures (1:2 ratio) yields crystals suitable for X-ray analysis .

- Column chromatography (silica gel, cyclohexane/ethyl acetate gradient) removes by-products from nucleophilic substitutions .

- Purity is validated via HPLC (>98%) and melting point consistency (e.g., 140–141°C for intermediates) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies between NMR predictions (e.g., aldehyde proton splitting) and observed data are addressed by:

- Crystallographic validation : X-ray structures resolve ambiguities in regiochemistry (e.g., piperidinyl vs. phenoxy substitution) .

- 2D NMR techniques (COSY, NOESY) clarify coupling patterns in congested spectral regions .

Q. How does the substitution pattern on the pyrazole ring influence physicochemical properties and bioactivity?

- Methodological Answer :

- Piperidinyl vs. Phenoxy Groups : Piperidinyl enhances solubility in polar solvents (logP reduction by ~1.5 units) and modulates bioactivity via hydrogen bonding .

- Methyl at C3 : Stabilizes the pyrazole ring conformation, reducing rotational entropy and enhancing thermal stability (TGA decomposition >250°C) .

- Aldehyde at C4 : Serves as a reactive handle for Schiff base formation (e.g., hydrazine derivatives for antimicrobial screening) .

Q. What mechanistic insights explain regioselectivity in nucleophilic substitutions of 5-chloro intermediates?

- Methodological Answer :

- Steric and Electronic Factors : The 5-chloro group is more electrophilic due to conjugation with the aldehyde. Nucleophiles (e.g., piperidine) attack preferentially at C5, avoiding steric hindrance from the C3 methyl and C1 phenyl groups .

- Base Catalysis : K₂CO₃ deprotonates phenols/amines, enhancing nucleophilicity without inducing side reactions (e.g., aldol condensation of the aldehyde) .

Q. How can computational methods predict reactivity for designing derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize transition states for substitution reactions (e.g., ΔG‡ for piperidinyl vs. pyrrolidinyl substitution) .

- Molecular Docking : Models interactions with biological targets (e.g., antibacterial enzymes), guiding substitutions at C5 for improved binding .

Data Contradiction Analysis

Q. Why do reported melting points vary for intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

- Analysis :

- Source 1 : Reports m.p. 140–141°C after recrystallization from ethanol .

- Source 2 : Notes m.p. 138–140°C with trace DMF impurities .

- Resolution : Purity discrepancies arise from solvent residues (DMF vs. ethanol). TGA-DSC confirms purity-dependent phase transitions .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.